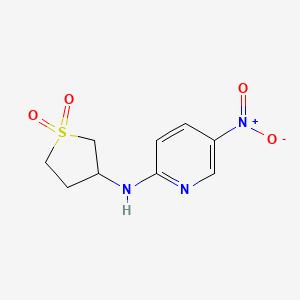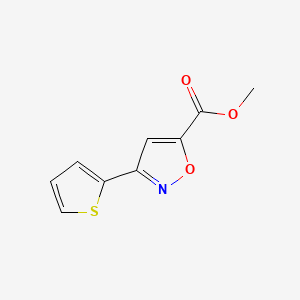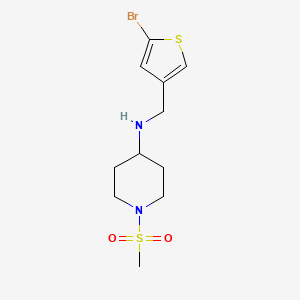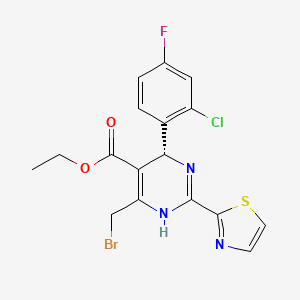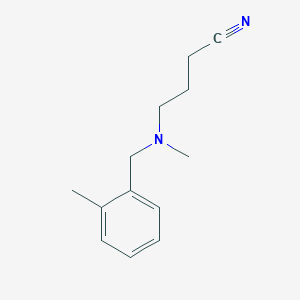
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one is a complex organic compound that features a tetrazole ring, a cyclopropyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one likely involves multiple steps, including the formation of the tetrazole ring, the introduction of the cyclopropyl group, and the coupling of the thiophene ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Substitution: The compound could undergo substitution reactions where one functional group is replaced by another, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but might include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler hydrocarbon derivative.
Applications De Recherche Scientifique
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one could have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Potential use as a probe or inhibitor in biological studies, particularly if it interacts with specific enzymes or receptors.
Medicine: Possible applications in drug development, especially if the compound exhibits biological activity such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other tetrazole derivatives, cyclopropyl-containing compounds, and thiophene-based molecules. Examples could include:
- 1-Cyclopropyl-1H-tetrazole
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-(1-Cyclopropyl-1H-tetrazol-5-ylthio)acetophenone
Propriétés
Formule moléculaire |
C11H12N4OS2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H12N4OS2/c1-7-2-5-10(18-7)9(16)6-17-11-12-13-14-15(11)8-3-4-8/h2,5,8H,3-4,6H2,1H3 |
Clé InChI |
BMCKFXHRIYBDPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(=O)CSC2=NN=NN2C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


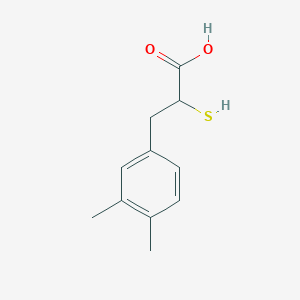
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)

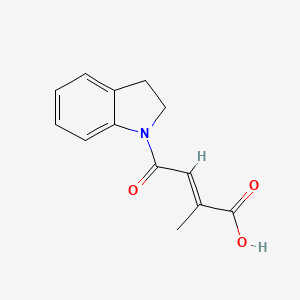



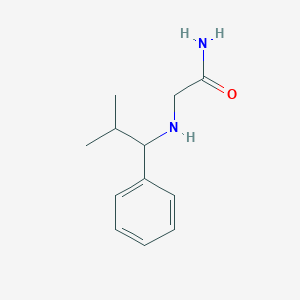
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
